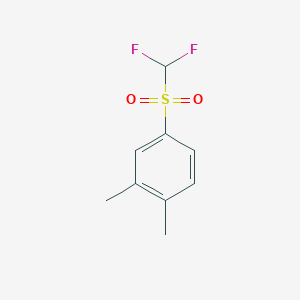
4-Difluoromethanesulfonyl-1,2-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Difluoromethanesulfonyl-1,2-dimethylbenzene is an organic compound with the molecular formula C9H10F2O2S It is a derivative of benzene, characterized by the presence of two fluorine atoms, a sulfonyl group, and two methyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethanesulfonyl-1,2-dimethylbenzene typically involves the sulfonylation of 1,2-dimethylbenzene (o-xylene) with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s yield and purity.
化学反应分析
Types of Reactions: 4-Difluoromethanesulfonyl-1,2-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the sulfonyl group, the compound can participate in EAS reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.
Major Products:
Nitration: Produces nitro derivatives.
Halogenation: Yields halogenated products.
Oxidation: Results in carboxylic acids.
科学研究应用
4-Difluoromethanesulfonyl-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Difluoromethanesulfonyl-1,2-dimethylbenzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
相似化合物的比较
4-Methanesulfonyl-1,2-dimethylbenzene: Lacks the fluorine atoms, resulting in different chemical properties.
4-Difluoromethanesulfonylbenzene: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness: 4-Difluoromethanesulfonyl-1,2-dimethylbenzene is unique due to the combined presence of fluorine atoms, a sulfonyl group, and methyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C9H10F2O2S |
|---|---|
分子量 |
220.24 g/mol |
IUPAC 名称 |
4-(difluoromethylsulfonyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H10F2O2S/c1-6-3-4-8(5-7(6)2)14(12,13)9(10)11/h3-5,9H,1-2H3 |
InChI 键 |
HEUMQBXOMYVQDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13329394.png)
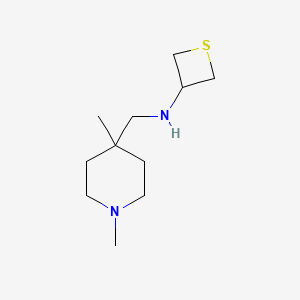
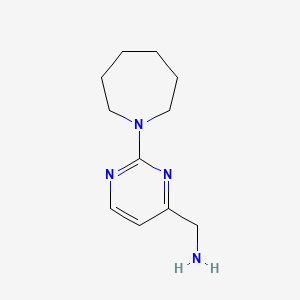
![1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13329409.png)
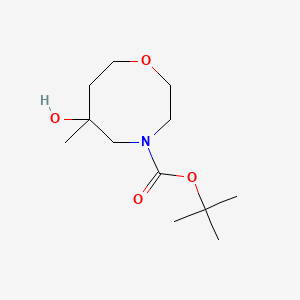

![tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13329428.png)
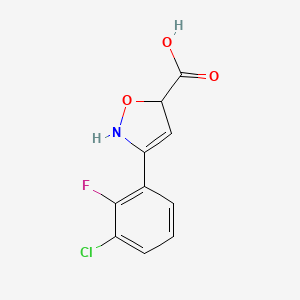
![7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate](/img/structure/B13329436.png)
![4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B13329442.png)
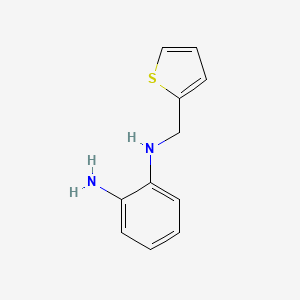
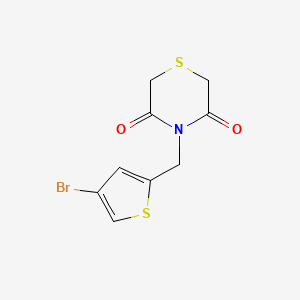
![N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13329461.png)
![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
